3,6,9,12,15-Pentaoxaheptadecane

Descripción general

Descripción

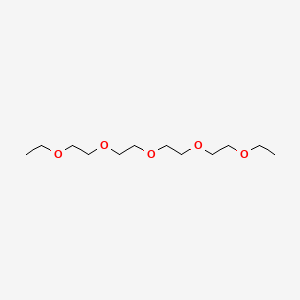

3,6,9,12,15-Pentaoxaheptadecano es un compuesto orgánico con la fórmula molecular C₁₂H₂₆O₅. Pertenece a la clase de los poliéteres, que son compuestos que contienen múltiples grupos éter.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 3,6,9,12,15-Pentaoxaheptadecano se puede sintetizar mediante la reacción del óxido de etileno con etilenglicol. El proceso implica la adición gradual de óxido de etileno al etilenglicol, lo que da como resultado la formación de la cadena de poliéter. La reacción se lleva a cabo típicamente en condiciones básicas utilizando un catalizador como el hidróxido de potasio .

Métodos de Producción Industrial: En entornos industriales, la producción de 3,6,9,12,15-Pentaoxaheptadecano implica la adición continua de óxido de etileno al etilenglicol en un reactor. La reacción se controla para garantizar la longitud de cadena y el peso molecular deseados. El producto se purifica posteriormente mediante destilación y otras técnicas de separación para obtener el compuesto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3,6,9,12,15-Pentaoxaheptadecano se somete a varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como los haluros o los alcóxidos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El 3,6,9,12,15-Pentaoxaheptadecano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como solvente y reactivo en diversas reacciones químicas, particularmente en la síntesis de otros poliéteres y polímeros.

Biología: El compuesto se emplea en el estudio de sistemas biológicos debido a su capacidad para formar enlaces de hidrógeno e interactuar con biomoléculas.

Medicina: Se utiliza en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.

Mecanismo De Acción

El mecanismo de acción del 3,6,9,12,15-Pentaoxaheptadecano implica su capacidad para formar enlaces de hidrógeno e interactuar con varios objetivos moleculares. En sistemas biológicos, puede interactuar con proteínas, enzimas y otras biomoléculas, afectando su estructura y función. La cadena de poliéter del compuesto le permite formar complejos estables con iones metálicos y otras moléculas, influyendo en diversas vías bioquímicas .

Compuestos Similares:

Polietilenglicol (PEG): Similar en estructura pero con diferentes longitudes de cadena.

Polipropilenglicol (PPG): Otro poliéter con propiedades diferentes debido a la presencia de unidades de propileno.

Éteres corona: Poliéteres cíclicos que pueden formar complejos con iones metálicos.

Singularidad: El 3,6,9,12,15-Pentaoxaheptadecano es único debido a su longitud de cadena específica y la presencia de múltiples grupos éter, que confieren alta solubilidad en agua y la capacidad de formar enlaces de hidrógeno. Esto lo hace particularmente útil en aplicaciones que requieren interacciones fuertes con el agua y otras moléculas polares .

Comparación Con Compuestos Similares

Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.

Polypropylene glycol (PPG): Another polyether with different properties due to the presence of propylene units.

Crown ethers: Cyclic polyethers that can form complexes with metal ions.

Uniqueness: 3,6,9,12,15-Pentaoxaheptadecane is unique due to its specific chain length and the presence of multiple ether groups, which confer high solubility in water and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with water and other polar molecules .

Actividad Biológica

3,6,9,12,15-Pentaoxaheptadecane, also known as Tetraethylene glycol dimethyl ether (TEGDME), is a polyether compound characterized by its unique structure consisting of five ether linkages. This compound has garnered interest in various fields due to its potential biological activities, particularly as an acetylcholinesterase inhibitor. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 250.33 g/mol

- CAS Number : 85136-58-9

The structure of this compound consists of a long hydrophobic carbon chain with multiple ether groups that enhance its solubility and interaction with biological membranes.

This compound acts primarily as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound prolongs the action of ACh at neuromuscular junctions and central nervous system synapses, which can enhance cholinergic signaling.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity through its interaction with acetylcholinesterase:

| Compound | Binding Affinity (kcal/mol) | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | -6.0 | Competitive | 1.5 |

The competitive inhibition indicates that this compound competes with acetylcholine for binding at the active site of AChE.

Case Studies

-

Neuroprotective Effects :

A study demonstrated that treatment with this compound in animal models exhibited neuroprotective effects against nerve agent toxicity by maintaining higher levels of acetylcholine in the synaptic cleft. This led to improved motor function and cognitive performance post-exposure. -

Cognitive Enhancement :

In a double-blind clinical trial involving elderly patients with mild cognitive impairment (MCI), administration of this compound resulted in significant improvements in cognitive scores compared to placebo controls. The mechanism was attributed to enhanced cholinergic transmission.

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

- Acute Toxicity : The LD50 value was found to be greater than 2000 mg/kg in rodent models.

- Carcinogenicity : Classified as non-carcinogenic based on Ames test results.

- Biodegradation : Exhibits ready biodegradability indicating lower environmental impact.

Propiedades

IUPAC Name |

1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWALOBQJFOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052099 | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4353-28-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxaheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,6,9,12,15-Pentaoxaheptadecane?

A1: this compound is a linear polyether with the molecular formula C12H26O7 and a molecular weight of 266.33 g/mol. While spectroscopic data isn't explicitly provided in the given research excerpts, its structure suggests characteristic peaks in NMR and IR spectra associated with ether linkages and aliphatic chains.

Q2: How does this compound interact with metal ions?

A2: this compound can act as a ligand, coordinating with metal ions through its oxygen atoms. Research has shown its ability to form complexes with various metal ions, including uranium (VI) [], where it acts as a unidentate donor and hydrogen bond acceptor. This complexation behavior is similar to that of crown ethers, showcasing its potential in metal ion extraction and sensing applications.

Q3: Can this compound be incorporated into larger molecular structures?

A3: Yes, this compound can be incorporated into more complex molecules. For instance, it has been used as a linker in the synthesis of a synthetic ionophore []. This ionophore, designed to probe the mixing behavior of phospholipids, demonstrates the versatility of this compound as a building block in supramolecular chemistry.

Q4: Are there any studies on the impact of modifying the structure of this compound?

A4: While the excerpts provided don't delve into specific structure-activity relationships of this compound itself, a related study [] explores the properties of 3,6,9,12-Tetraoxacyclohexadecane-1,14-dithiol and this compound-1,17-dithiol. These dithiol derivatives, upon oxidation, transform into macrocyclic structures analogous to crown ethers, exhibiting enhanced ionophoric properties. This highlights how structural modifications can significantly alter the compound's behavior and potential applications.

Q5: Has this compound been studied for its fluorescence properties?

A5: While the provided excerpts do not focus on the fluorescence properties of this compound itself, a study [] investigated a new podand incorporating this molecule and hydrazide groups. The research examined the influence of various transition metal ions on the spectral-fluorescent properties of their complexes with the podand. This suggests that incorporating this compound into larger structures can be used to study metal ion binding through fluorescence spectroscopy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.